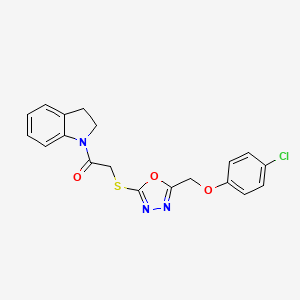
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 280110-74-9 . It has a molecular weight of 265.74 . The IUPAC name for this compound is 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3O.ClH/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10;/h1-5,10,14H,6-9H2;1H . This indicates the presence of a phenyl group, a 1,2,4-oxadiazol group, and a piperidine group in the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Anticancer Research
This compound has been evaluated for its potential as an anticancer agent . The presence of the oxadiazole and piperidine moieties suggests it could be effective against certain cancer cell lines. Research indicates that similar oxadiazole derivatives have shown promising results in inhibiting the growth of cancer cells .
Antimicrobial Activity
Oxadiazoles, including derivatives of the compound , have been studied for their antimicrobial properties . These compounds can be synthesized and tested against a variety of bacterial and fungal strains to determine their efficacy as antimicrobial agents .
Drug Design and Development
The structural uniqueness of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride makes it a candidate for drug design and development. Its synthesis and characterization are crucial steps in the discovery of new pharmaceuticals .
Pharmacological Studies
Piperidine and oxadiazole derivatives are known to exhibit a range of pharmacological properties. This includes activities such as anticonvulsant , analgesic , and anti-inflammatory . The compound could be a key focus in the study of these pharmacological effects .
Molecular Modeling
The compound can be used in molecular modeling studies to understand its interaction with biological targets. This is essential in the process of drug discovery, where the compound’s binding affinity and selectivity are of interest .
Neuropharmacology
Given the presence of the piperidine ring, this compound may have applications in neuropharmacological research. Piperidine derivatives are often explored for their potential effects on the central nervous system .
Chemical Biology
In chemical biology, the compound could be used as a tool to probe biological systems. Its interactions with proteins, DNA, or other biomolecules can provide insights into the molecular mechanisms underlying various biological processes .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be microbial proteins or enzymes .
Mode of Action
It’s worth noting that related 1,2,4-oxadiazole compounds have been reported to exhibit anti-infective activities, suggesting they may interact with their targets to inhibit microbial growth or replication .
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazole compounds, it’s plausible that this compound could interfere with essential biochemical pathways in microbes, leading to inhibited growth or replication .
Result of Action
Based on the reported anti-infective properties of related 1,2,4-oxadiazole compounds, it’s plausible that this compound could lead to inhibited growth or replication of microbes .
properties
IUPAC Name |
5-phenyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10;/h1-5,10,14H,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKDVIUTBTLCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=N2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
CAS RN |
280110-74-9 |
Source


|
| Record name | 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)
![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)




![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)

![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)